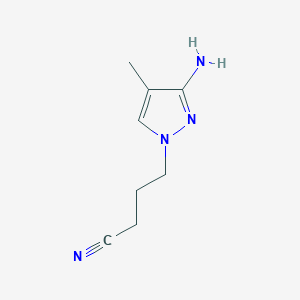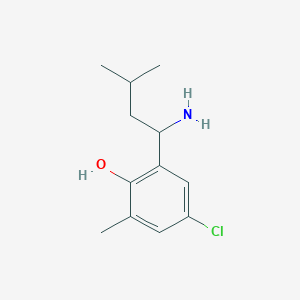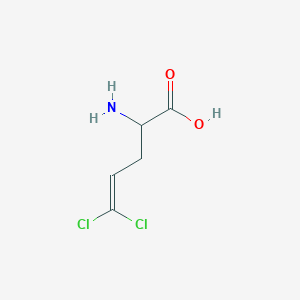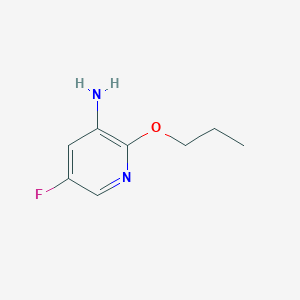
5-Fluoro-2-propoxypyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-propoxypyridin-3-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyridine ring . For example, 2,3-difluoro-5-chloropyridine can be used as a starting material, which undergoes an ammoniation reaction with ammonia water, followed by a reduction reaction to yield the desired compound .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale synthesis using cost-effective and readily available raw materials. The process typically includes steps such as halogenation, nucleophilic substitution, and purification to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-propoxypyridin-3-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition and Elimination: These reactions can occur at the pyridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinating agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states and functional groups .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-propoxypyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: Fluorinated pyridines are often used as building blocks in the synthesis of pharmaceuticals due to their biological activity and stability.
Agrochemicals: The compound can be used in the development of new agricultural products with improved properties.
Radiopharmaceuticals: Fluorinated pyridines, including this compound, can be used as imaging agents in radiotherapy.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-propoxypyridin-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets . This can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Fluoro-2-propoxypyridin-3-amine include other fluorinated pyridines, such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct physical, chemical, and biological properties compared to other fluorinated pyridines . This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H11FN2O |
|---|---|
Molekulargewicht |
170.18 g/mol |
IUPAC-Name |
5-fluoro-2-propoxypyridin-3-amine |
InChI |
InChI=1S/C8H11FN2O/c1-2-3-12-8-7(10)4-6(9)5-11-8/h4-5H,2-3,10H2,1H3 |
InChI-Schlüssel |
LRFMFOFWDVWXFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=C(C=N1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate](/img/structure/B13306758.png)
![6-Nitro-2-propyl-imidazo[1,2-A]pyridine](/img/structure/B13306760.png)
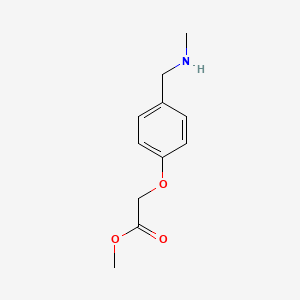
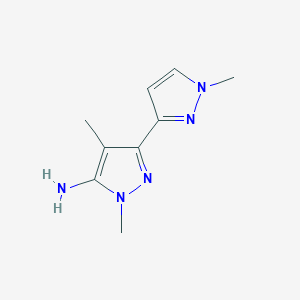
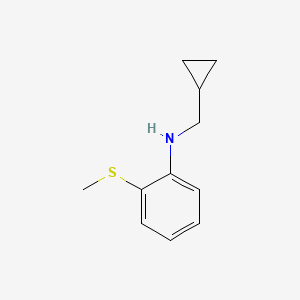
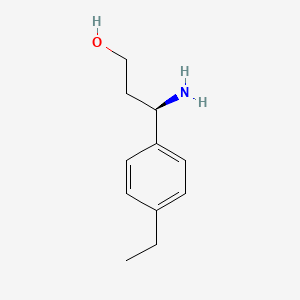
![2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13306782.png)

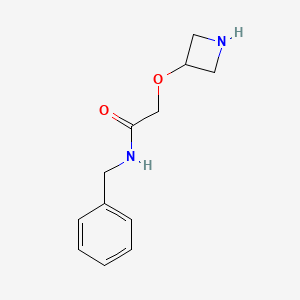
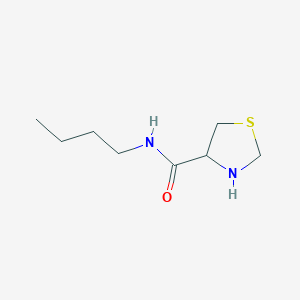
![4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306807.png)
